molecular formula C23H35FN4 B5994884 1-[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]methanamine

1-[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]methanamine

Cat. No.: B5994884
M. Wt: 386.5 g/mol
InChI Key: TVPDIWZAKVQGHQ-UHFFFAOYSA-N
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Description

1-[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]methanamine is a complex organic compound that features a piperidine ring substituted with a fluorophenyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]methanamine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine
  • 1-[2-(3-Fluorophenyl)ethyl]piperidin-3-yl-methylamine

Comparison: Compared to similar compounds, 1-[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]methanamine is unique due to its specific substitution pattern and the presence of both a fluorophenyl group and a pyrazole moiety. This structural uniqueness may confer distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

1-[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35FN4/c1-18(2)13-22-14-23(26-25-22)17-27(3)15-20-5-4-11-28(16-20)12-10-19-6-8-21(24)9-7-19/h6-9,14,18,20H,4-5,10-13,15-17H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPDIWZAKVQGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NNC(=C1)CN(C)CC2CCCN(C2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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